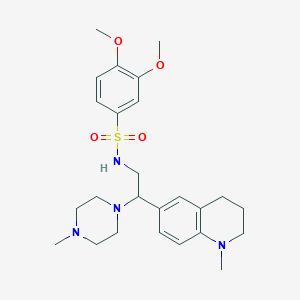

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a tetrahydroquinoline core, a 4-methylpiperazine moiety, and a 3,4-dimethoxybenzenesulfonamide group.

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N4O4S/c1-27-12-14-29(15-13-27)23(20-7-9-22-19(16-20)6-5-11-28(22)2)18-26-34(30,31)21-8-10-24(32-3)25(17-21)33-4/h7-10,16-17,23,26H,5-6,11-15,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGDUALLJKPRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC4=C(C=C3)N(CCC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system (CNS) and possibly in cancer therapeutics. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Recent investigations into similar compounds have revealed promising anticancer properties. For instance, compounds with similar structural features have shown significant growth inhibition across various cancer cell lines. The following table summarizes findings from related studies:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (cervical) | 5.0 | Apoptosis induction |

| Compound B | MCF-7 (breast) | 3.5 | Cell cycle arrest |

| Compound C | A549 (lung) | 4.0 | Inhibition of angiogenesis |

Note : Specific data for 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide remains to be elucidated.

Neuroprotective Effects

The tetrahydroquinoline derivatives are often explored for neuroprotective effects. Studies on related compounds have demonstrated:

- Inhibition of Monoamine Oxidase (MAO) : Compounds exhibiting MAO inhibition can potentially alleviate symptoms of depression and anxiety by increasing levels of neurotransmitters such as serotonin and dopamine.

- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, thus protecting neuronal cells from oxidative stress.

Case Studies

- Study on Tetrahydroquinoline Derivatives : A study highlighted that derivatives similar to the target compound exhibited neuroprotective effects in models of Parkinson's disease by inhibiting calcium influx and reducing neurotoxin-induced damage .

- Anticancer Screening : Another investigation into sulfonamide derivatives revealed that certain compounds displayed selective cytotoxicity against cancer cell lines while sparing normal cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

Sulfonamide derivatives are a prolific class of bioactive molecules. Below is a comparison with structurally related compounds from the literature:

Key Observations:

Substituent Influence: The tetrahydroquinoline moiety in the target compound differentiates it from simpler sulfonamides (e.g., pyrimidinyl or pyridine derivatives in ). This group may enhance lipophilicity or receptor binding compared to smaller heterocycles. The 4-methylpiperazine substituent could modulate solubility or interact with amine-binding pockets in biological targets, a feature absent in the analogues from .

Pharmacological Gaps :

- Unlike the thiazole- and pyridine-linked sulfonamides in , which exhibit antimicrobial or kinase-inhibitory activity, the target compound’s biological profile remains uncharacterized in the provided evidence.

Synthetic Challenges :

- The target compound’s complexity (multiple stereocenters, bulky substituents) likely necessitates advanced synthetic strategies, such as multi-step coupling or resolution techniques, compared to simpler sulfonamide syntheses described in .

Research Findings and Limitations

No experimental data (e.g., IC₅₀ values, crystallographic structures, or toxicity profiles) for the target compound are present in the provided evidence.

Critical Analysis of Evidence

- : Focuses on crystallographic software (SHELX), which is tangential to pharmacological comparisons.

- : Describes sulfonamide syntheses but lacks overlap with the target compound’s structure or activity.

Recommendations for Future Research

Pharmacological Screening : Prioritize assays for kinase inhibition, antimicrobial activity, or receptor binding.

Structural Elucidation : Use X-ray crystallography (via SHELX ) to resolve stereochemistry and confirm conformation.

SAR Studies: Compare with piperazine- or quinoline-containing sulfonamides to isolate functional group contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.